Allyl dodhgp

Description

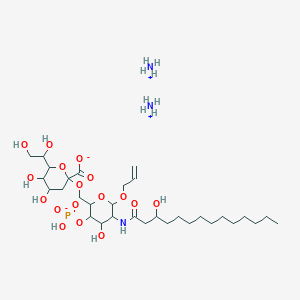

Allyl diglycol carbonate (PADC), also referred to as poly(allyl diglycol carbonate), is a thermosetting polymer monomer primarily utilized in the production of nuclear track detectors due to its unique sensitivity to high-energy particles . Its chemical structure (Figure 1 in ) comprises an allyl group bonded to a diglycol carbonate backbone, enabling cross-linking during polymerization. The curing process typically involves organic peroxides such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), which initiate radical polymerization to form a highly cross-linked, transparent resin . This resin exhibits exceptional optical clarity, radiation sensitivity, and mechanical stability, making it critical for applications in radiation dosimetry and particle detection.

Properties

CAS No. |

142235-84-5 |

|---|---|

Molecular Formula |

C31H62N3O17P |

Molecular Weight |

779.8 g/mol |

IUPAC Name |

diazanium;6-(1,2-dihydroxyethyl)-4,5-dihydroxy-2-[[4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxy-5-(3-hydroxytetradecanoylamino)-6-prop-2-enoxyoxan-2-yl]methoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C31H56NO17P.2H3N/c1-3-5-6-7-8-9-10-11-12-13-19(34)15-23(37)32-24-26(39)28(49-50(42,43)44)22(47-29(24)45-14-4-2)18-46-31(30(40)41)16-20(35)25(38)27(48-31)21(36)17-33;;/h4,19-22,24-29,33-36,38-39H,2-3,5-18H2,1H3,(H,32,37)(H,40,41)(H2,42,43,44);2*1H3 |

InChI Key |

URCOLWSMQSKQHL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC=C)COC2(CC(C(C(O2)C(CO)O)O)O)C(=O)[O-])OP(=O)(O)[O-])O)O.[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC=C)COC2(CC(C(C(O2)C(CO)O)O)O)C(=O)[O-])OP(=O)(O)[O-])O)O.[NH4+].[NH4+] |

Synonyms |

allyl 6-O-(3-deoxyoct-2-ulopyranosylonic acid)-(1-6)-2-deoxy-2-(3-hydroxytetradecanamido)glucopyranoside 4-phosphate allyl DODHGP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diallyl Phthalate

Diallyl phthalate (DAP) shares structural similarities with allyl diglycol carbonate, as both contain allyl ester groups. However, DAP substitutes the diglycol carbonate moiety with a phthalate group, significantly altering its properties:

| Property | Allyl Diglycol Carbonate | Diallyl Phthalate |

|---|---|---|

| Polymerization Initiators | Organic peroxides (IPP, BPO) | Peroxides or thermal curing |

| Thermal Stability | Stable up to 150°C | Stable up to 120°C |

| Primary Application | Nuclear track detection | Electrical insulation |

DAP’s phthalate group enhances flexibility but reduces radiation sensitivity compared to PADC, limiting its use in high-energy particle detection .

Allyl Glycidyl Ether

Allyl glycidyl ether (AGE) features an epoxy group instead of a carbonate, enabling ring-opening polymerization. This results in a less rigid polymer compared to PADC, with superior chemical resistance but inferior optical properties. AGE-based polymers are favored in coatings and adhesives rather than radiation-sensitive applications .

Comparison with Functionally Similar Compounds

Polyethylene Terephthalate (PET)

PET, a widely used polyester, shares functional applications with PADC in optical materials but differs fundamentally in structure and synthesis:

| Property | Allyl Diglycol Carbonate | Polyethylene Terephthalate |

|---|---|---|

| Synthesis Method | Radical polymerization | Condensation polymerization |

| Radiation Sensitivity | High (tracks α-particles) | Low (requires additives) |

| Optical Clarity | Excellent (unmodified) | Moderate (requires annealing) |

PET’s linear chain structure limits its cross-linking density, reducing its utility in precision radiation detection .

Polycarbonates (e.g., Bisphenol-A Polycarbonate)

Bisphenol-A polycarbonate (BPA-PC) is another optically transparent polymer but lacks the allyl groups critical for PADC’s radiation sensitivity. Key differences include:

| Property | Allyl Diglycol Carbonate | BPA-Polycarbonate |

|---|---|---|

| Cross-Linking | High (thermoset) | None (thermoplastic) |

| Chemical Resistance | Moderate | High |

| Environmental Stability | Degrades under UV | UV-resistant |

BPA-PC’s thermoplastic nature makes it unsuitable for high-radiation environments but ideal for eyewear and automotive parts .

Q & A

Basic Research Questions

Q. What are the key structural characteristics distinguishing allyl compounds from vinyl groups, and how do these differences influence their reactivity in organic synthesis?

- Methodological Insight : Allyl groups (CH₂CHCH₂-) exhibit sp³ hybridization at the central carbon, enabling diverse reactivity patterns such as electrophilic addition and radical polymerization. In contrast, vinyl groups (CH₂=CH-) have sp² hybridization, favoring conjugation and stabilization of intermediates. Comparative analysis using spectroscopic techniques (e.g., NMR for hybridization confirmation) and kinetic studies of substitution reactions can elucidate these differences .

Q. What safety protocols and handling procedures are critical when working with allyl halides (e.g., allyl chloride, bromide) in laboratory settings?

- Methodological Insight : Allyl halides require strict adherence to GHS protocols due to flammability (H225), respiratory irritation (H335), and mutagenicity risks. Key steps include:

- Use of explosion-proof equipment (P240) and inert atmospheres for storage.

- Immediate decontamination protocols for spills (P303+P361+P353).

- Respiratory protection (FFP2 masks) and fume hoods during synthesis .

Q. How can researchers separate allyl alcohol from aqueous solutions given the formation of azeotropic mixtures?

- Methodological Insight : Pressure-swing distillation is recommended. Experimental data show that reducing pressure from 100.23 kPa to 9.60 kPa shifts the azeotropic point, enabling efficient separation. Vapor-liquid equilibrium (VLE) studies under controlled pressures (42.25–9.60 kPa) validate this approach .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in toxicological data on allyl chloride’s carcinogenicity, particularly when mechanistic evidence is inconclusive?

- Methodological Insight : Integrate in vivo/in vitro models with multi-omics profiling (e.g., transcriptomics to identify oncogenic pathways). For example, IARC’s Group 2B classification for allyl chloride relies on animal carcinogenicity data despite inadequate mechanistic evidence. Cross-validation using human cell-line assays and epidemiological studies of occupational exposure is critical .

Q. How can computational modeling predict phase behavior and VLE of allyl alcohol-water mixtures under varying pressures?

- Methodological Insight : Molecular dynamics (MD) simulations with force fields like OPLS-AA can model intermolecular interactions. Validated against experimental VLE data at 9.60–100.23 kPa, these models optimize distillation parameters (e.g., tray numbers, reflux ratios) for industrial scaling .

Q. What methodological considerations ensure purity and stability in synthesizing allyl-functionalized ionic liquids (e.g., 1-Allyl-3-ethylimidazolium tetrafluoroborate)?

- Methodological Insight :

- Use Schlenk-line techniques for hygroscopic intermediates (e.g., imidazolium salts).

- Monitor reaction progress via FT-IR for C=C bond retention (1700–1650 cm⁻¹).

- Purify via vacuum distillation (<1 mmHg) to remove trace solvents, ensuring >99% purity (GC validation) .

Data Contradiction Analysis

- Example : Discrepancies in allyl chloride’s occupational exposure limits (OELs) across studies.

Experimental Design Framework

- Case Study : Optimizing allyl glycidyl ether synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.